molecular formula C15H11NOS B12643601 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one CAS No. 55043-20-4

2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B12643601
CAS No.: 55043-20-4
M. Wt: 253.32 g/mol
InChI Key: DOQUSBFMNDTPGT-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one is an organic compound that belongs to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one typically involves the condensation of benzaldehyde with 2-aminothiophenol under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-1,3-thiazolidin-4-one: Similar structure but with a thiazolidine ring.

    2-Benzylidene-1,3-oxazolidin-4-one: Contains an oxazolidine ring instead of a benzothiazine ring.

Uniqueness

2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific ring structure and the presence of both benzylidene and benzothiazine moieties. This combination may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

55043-20-4

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

(2Z)-2-benzylidene-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H11NOS/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)/b14-10-

InChI Key

DOQUSBFMNDTPGT-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.